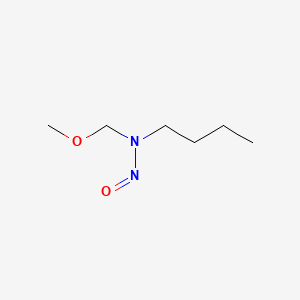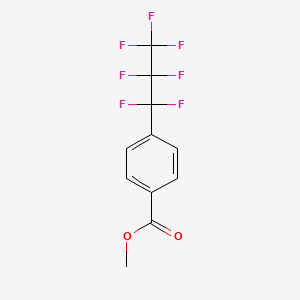![molecular formula C6H9FN2OS B14490768 {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride CAS No. 65303-77-7](/img/structure/B14490768.png)
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyanopropyl group, a sulfanyl group, and a carbamyl fluoride moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Méthodes De Préparation
The synthesis of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride typically involves multiple steps, starting with the preparation of the cyanopropyl precursor. The cyanopropyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source. The sulfanyl group is then added via a thiolation reaction, often using a thiol reagent under basic conditions. Finally, the carbamyl fluoride moiety is introduced through a reaction with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles like amines or alcohols, forming new derivatives.
Hydrolysis: The carbamyl fluoride moiety can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of carbamic acid derivatives.
Applications De Recherche Scientifique
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique functional groups.
Mécanisme D'action
The mechanism of action of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride involves its interaction with molecular targets through its reactive functional groups. The cyanopropyl group can participate in nucleophilic or electrophilic reactions, while the sulfanyl group can form strong bonds with metal ions or other electrophiles. The carbamyl fluoride moiety is particularly reactive, capable of forming covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
Comparaison Avec Des Composés Similaires
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride can be compared with similar compounds such as:
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl chloride: Similar structure but with a chloride instead of a fluoride, leading to different reactivity and applications.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl bromide: Bromide variant with distinct reactivity patterns.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl iodide: Iodide version, often more reactive due to the larger atomic radius of iodine.
Propriétés
Numéro CAS |
65303-77-7 |
|---|---|
Formule moléculaire |
C6H9FN2OS |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
N-(2-cyanopropan-2-ylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H9FN2OS/c1-6(2,3-8)11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
Clé InChI |
BUKGVGSGQCLCJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)SCNC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


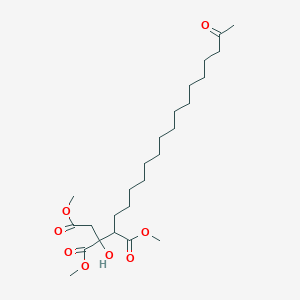
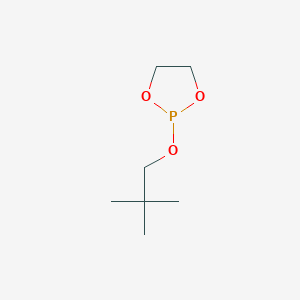

![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)

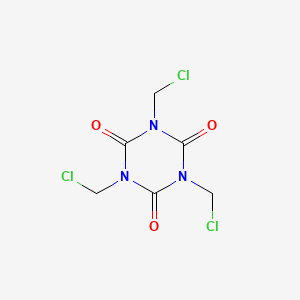


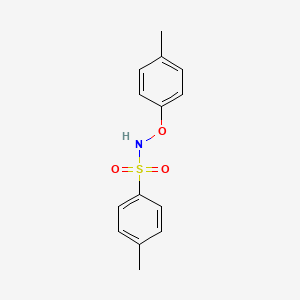

![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)

